5-Hydroxy Dantrolene-d4

Description

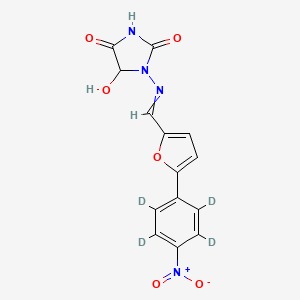

Structure

3D Structure

Properties

IUPAC Name |

5-hydroxy-1-[[5-(2,3,5,6-tetradeuterio-4-nitrophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4O6/c19-12-13(20)17(14(21)16-12)15-7-10-5-6-11(24-10)8-1-3-9(4-2-8)18(22)23/h1-7,13,20H,(H,16,19,21)/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGORTQZSSAZLCK-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(O2)C=NN3C(C(=O)NC3=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C2=CC=C(O2)C=NN3C(C(=O)NC3=O)O)[2H])[2H])[N+](=O)[O-])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis and Purification of 5-Hydroxy Dantrolene-d4

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed methodology for the synthesis and purification of 5-Hydroxy Dantrolene-d4. Dantrolene and its metabolites are significant in the study of muscle relaxants and the treatment of malignant hyperthermia. The deuterated analog, this compound, serves as a crucial internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices through mass spectrometry.[1] This document outlines a plausible multi-step synthetic pathway and a subsequent purification protocol, based on established chemical principles and analogous reactions reported in the scientific literature. All quantitative data is summarized in tables for clarity, and key experimental workflows are visualized using diagrams.

Introduction

Dantrolene is a hydantoin derivative that functions as a postsynaptic muscle relaxant by inhibiting calcium ion release from the sarcoplasmic reticulum. Its primary metabolite, 5-Hydroxy Dantrolene, is pharmacologically active. The stable isotope-labeled version, this compound, is essential for accurate bioanalytical assays. This guide details a proposed synthetic route commencing with the deuteration of a suitable starting material to prepare the key intermediate, 5-(4-nitrophenyl-d4)furan-2-carbaldehyde, followed by its condensation with 1-amino-5-hydroxyhydantoin and subsequent purification.

Chemical Information

| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 5-hydroxy-1-(((5-(4-nitrophenyl-2,3,5,6-d4)furan-2-yl)methylene)amino)imidazolidine-2,4-dione | 1217225-15-4 | C₁₄H₆D₄N₄O₆ | 334.28 |

Proposed Synthesis Pathway

The synthesis of this compound can be envisioned as a two-stage process:

-

Synthesis of Key Intermediates:

-

Preparation of 5-(4-nitrophenyl-d4)furan-2-carbaldehyde.

-

Preparation of 1-amino-5-hydroxyhydantoin.

-

-

Condensation and Purification:

-

Condensation of the deuterated aldehyde with the hydroxylated aminohydantoin.

-

Purification of the final product.

-

The overall proposed synthetic scheme is illustrated below.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Synthesis of 5-(4-nitrophenyl-d4)furan-2-carbaldehyde (Intermediate 1)

This procedure is adapted from the general synthesis of 5-aryl-2-furaldehydes. The key step is a Meerwein arylation using a deuterated starting material.

Materials:

-

4-Nitroaniline-d4

-

Sodium nitrite

-

Hydrochloric acid

-

Furfural

-

Copper(II) chloride

-

Ethanol

Protocol:

-

Dissolve 4-nitroaniline-d4 in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite dropwise while maintaining the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, add furfural and a catalytic amount of copper(II) chloride to an aqueous solution.

-

Slowly add the cold diazonium salt solution to the furfural mixture with vigorous stirring.

-

Allow the reaction to proceed at room temperature for several hours until nitrogen evolution ceases.

-

The resulting precipitate, 5-(4-nitrophenyl-d4)furan-2-carbaldehyde, is collected by filtration, washed with cold water, and recrystallized from ethanol.

Synthesis of 1-amino-5-hydroxyhydantoin (Intermediate 2)

This proposed synthesis is based on methods for producing 1-aminohydantoin derivatives, with a subsequent hydroxylation step.

Materials:

-

Semicarbazide hydrochloride

-

Glyoxylic acid

-

Sodium hydroxide

-

Hydrochloric acid

Protocol:

-

React semicarbazide hydrochloride with glyoxylic acid in an aqueous basic medium (sodium hydroxide) to form a semicarbazone intermediate.

-

Acidify the reaction mixture with hydrochloric acid and heat to induce cyclization, forming 1-aminohydantoin.

-

The 1-aminohydantoin is then subjected to a hydroxylation reaction. A potential method involves enzymatic hydroxylation or a carefully controlled chemical oxidation to introduce the hydroxyl group at the C5 position. (Note: This step is speculative and would require significant experimental development).

-

The resulting 1-amino-5-hydroxyhydantoin is purified by recrystallization.

Synthesis of this compound (Final Product)

This step involves the condensation of the two key intermediates.

Materials:

-

5-(4-nitrophenyl-d4)furan-2-carbaldehyde (Intermediate 1)

-

1-amino-5-hydroxyhydantoin (Intermediate 2)

-

Glacial acetic acid

-

Ethanol

Protocol:

-

Dissolve equimolar amounts of 5-(4-nitrophenyl-d4)furan-2-carbaldehyde and 1-amino-5-hydroxyhydantoin in a minimal amount of glacial acetic acid.

-

Add ethanol to the mixture and reflux for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product, this compound, will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Purification Protocol

The crude this compound is purified using column chromatography.

Caption: Workflow for the purification of this compound.

Protocol:

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.

-

Equilibrate the column with the starting mobile phase (e.g., 90:10 hexane:ethyl acetate).

-

Dissolve the crude product in a minimal amount of the mobile phase.

-

Carefully load the dissolved sample onto the top of the silica gel bed.

-

Begin elution with the mobile phase, gradually increasing the polarity by increasing the proportion of ethyl acetate.

-

Collect fractions and monitor the separation using TLC.

-

Combine the fractions containing the pure product.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Characterization and Data

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

| Parameter | Method | Expected Result |

| Purity | High-Performance Liquid Chromatography (HPLC) | ≥98% |

| Identity Confirmation | Mass Spectrometry (MS) | Molecular ion peak corresponding to the deuterated molecular weight (approx. 334.28 m/z) |

| Structural Elucidation | Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR spectrum should show the absence of signals corresponding to the deuterated positions on the nitrophenyl ring. ¹³C and ²H NMR will further confirm the structure and deuteration sites. |

Conclusion

This technical guide presents a plausible and detailed methodology for the synthesis and purification of this compound. The proposed pathway utilizes established organic chemistry reactions, adapted for the introduction of a deuterium label. The successful synthesis of this internal standard is critical for advancing research in the pharmacokinetics and metabolism of dantrolene. The protocols provided herein offer a solid foundation for researchers to develop and optimize the production of this important analytical tool. It is important to note that the synthesis, particularly of the 1-amino-5-hydroxyhydantoin intermediate, may require significant experimental optimization.

References

5-Hydroxy Dantrolene-d4: A Technical Guide to Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of 5-Hydroxy Dantrolene-d4, a key deuterated metabolite of the muscle relaxant Dantrolene. This document is intended to serve as a resource for professionals in research, and drug development and analysis. This compound is primarily utilized as an internal standard in pharmacokinetic and metabolic studies to ensure accurate quantification of Dantrolene and its metabolites in biological samples through mass spectrometry and liquid chromatography techniques.[1]

Core Chemical Properties

This compound is the deuterium-labeled form of 5-Hydroxy Dantrolene, the major metabolite of Dantrolene.[1] The incorporation of four deuterium atoms on the nitrophenyl ring provides a distinct mass shift, facilitating its use as an internal standard in analytical methodologies.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 5-hydroxy-1-(((5-(4-nitrophenyl-2,3,5,6-d4)furan-2-yl)methylene)amino)imidazolidine-2,4-dione | [1] |

| Synonyms | 5-Hydroxy-1-[[[5-(4-nitrophenyl-d4)-2-furanyl]methylene]amino]-2,4-imidazolidinedione | [2] |

| CAS Number | 1217225-15-4 | [2] |

| Molecular Formula | C₁₄H₆D₄N₄O₆ | [2][3] |

| Molecular Weight | 334.28 g/mol | [2][3] |

| Purity | ≥95% | [2][3] |

| Melting Point | Not available | [4][5] |

| Boiling Point | Not available | [4][5] |

| Solubility | Not available |

Metabolic Pathway of Dantrolene

Dantrolene undergoes extensive metabolism in the liver. The formation of 5-Hydroxy Dantrolene is a primary metabolic route, mediated by cytochrome P450 (CYP) enzymes. Specifically, CYP1A1 and CYP1A2 have been identified as key enzymes in this hydroxylation process.[6] Another significant metabolic pathway involves the reduction of the nitro group to form aminodantrolene, a reaction catalyzed by aldehyde oxidase 1 (AOX1), followed by acetylation via N-acetyltransferase 2 (NAT2).[7]

The following diagram illustrates the primary metabolic pathways of Dantrolene.

References

- 1. veeprho.com [veeprho.com]

- 2. scbt.com [scbt.com]

- 3. scbt.com [scbt.com]

- 4. 5-Hydroxy-Dantrolene-D4 [chemicalbook.com]

- 5. 5-Hydroxy-Dantrolene-D4 CAS#: [m.chemicalbook.com]

- 6. Identification of cytochrome P-450 isozymes involved in the hydroxylation of dantrolene by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of enzymes responsible for dantrolene metabolism in the human liver: A clue to uncover the cause of liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacokinetics and Metabolism of Dantrolene to 5-Hydroxydantrolene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of the skeletal muscle relaxant dantrolene, with a specific focus on its primary active metabolite, 5-hydroxydantrolene. The information presented herein is intended to support research, discovery, and development activities related to this compound.

Introduction

Dantrolene is a hydantoin derivative that acts as a postsynaptic muscle relaxant by inhibiting the release of calcium ions from the sarcoplasmic reticulum, thereby uncoupling excitation-contraction in muscle cells.[1][2] It is primarily used in the treatment of malignant hyperthermia, a life-threatening condition triggered by certain anesthetics, as well as for managing spasticity associated with various neurological disorders.[1] The therapeutic effects and overall disposition of dantrolene are significantly influenced by its pharmacokinetic profile and metabolic fate. The principal metabolic pathway involves the hydroxylation of dantrolene to form 5-hydroxydantrolene, a metabolite that also possesses muscle relaxant activity.[2] Understanding the intricate details of dantrolene's absorption, distribution, metabolism, and excretion (ADME) is crucial for optimizing its clinical use and for the development of novel therapeutic strategies.

Pharmacokinetics

The pharmacokinetic profile of dantrolene has been characterized in various species, including humans, dogs, and horses. The following sections and tables summarize the key pharmacokinetic parameters for both dantrolene and its major metabolite, 5-hydroxydantrolene.

Human Pharmacokinetics

In humans, dantrolene can be administered orally or intravenously. The oral bioavailability is approximately 70%.[1][2] Following oral administration, peak plasma concentrations are typically reached within 5 to 6 hours.[3][4] The elimination half-life of dantrolene after oral administration has been reported to be around 8.7 hours for a 100 mg dose, while intravenous administration results in a half-life ranging from 4 to 8 hours.[2][5]

Table 1: Pharmacokinetic Parameters of Dantrolene in Healthy Adult Humans

| Administration Route | Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | T½ (hr) | Reference(s) |

| Oral | 100 mg | 100 - >600 | ~5 | Not Reported | 8.7 | [4][5] |

| Oral | 5 mg/kg (total) | >2800 (at induction) | 4 (last dose) | Not Reported | 15.8 ± 6.0 | [6] |

| Intravenous | 5 mg/kg over 30 min | Not Reported | Not Applicable | Not Reported | Not Reported | [7] |

| Intravenous | 2.4 mg/kg over 2 hr | 4200 | ~2 | Not Reported | 12.1 | [3] |

Table 2: Pharmacokinetic Parameters of 5-Hydroxydantrolene in Humans

| Administration Route (of Dantrolene) | Dose (of Dantrolene) | Cmax (ng/mL) | Tmax (hr) | T½ (hr) | Reference(s) |

| Intravenous | 2.4 mg/kg | 600 ± 180 | ~7 | 9.0 ± 2.5 | [8] |

Animal Pharmacokinetics

Pharmacokinetic studies in dogs and horses have also been conducted to understand the disposition of dantrolene and 5-hydroxydantrolene in these species.

Table 3: Pharmacokinetic Parameters of Dantrolene in Dogs (Oral Administration)

| Dose | Cmax (µg/mL) | T½ (hr) | AUC (µg·hr/mL) | Reference(s) |

| 5 mg/kg | 0.43 | 1.26 | 3.87 | [5][9] |

| 10 mg/kg | 0.65 | 1.21 | 5.94 | [5][9] |

Table 4: Pharmacokinetic Parameters of Dantrolene in Horses (Oral Administration)

| Formulation | Peak Plasma Concentration (ng/mL) | Time to Peak (hr) | Reference(s) |

| Capsules | 28.9 ± 21.6 | 3.8 | [10] |

| Paste | 37.8 ± 12.8 | 3.8 | [10] |

Metabolism of Dantrolene to 5-Hydroxydantrolene

The primary metabolic transformation of dantrolene is hydroxylation at the 5-position of the hydantoin ring, leading to the formation of 5-hydroxydantrolene. This reaction is primarily catalyzed by the cytochrome P450 (CYP) enzyme system in the liver.[11]

Cytochrome P450 Isoforms Involved

Further research has also identified that aldehyde oxidase 1 (AOX1) and N-acetyltransferase 2 (NAT2) are involved in other metabolic pathways of dantrolene in humans, leading to the formation of acetylaminodantrolene.[12][13]

Experimental Protocols

This section outlines the general methodologies employed in the pharmacokinetic and metabolism studies of dantrolene.

In Vivo Pharmacokinetic Studies

Objective: To determine the pharmacokinetic profile of dantrolene and its metabolites in a specific species.

General Protocol:

-

Subject Selection: Healthy volunteers or specific animal species are selected based on the study objectives.

-

Drug Administration: Dantrolene is administered either orally (as capsules or paste) or intravenously (as a solution) at a specified dose.

-

Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration.

-

Sample Processing: Plasma or whole blood is separated and stored under appropriate conditions (e.g., -80°C) until analysis.

-

Bioanalysis: The concentrations of dantrolene and 5-hydroxydantrolene in the biological samples are quantified using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: The resulting concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic models to determine key parameters such as Cmax, Tmax, AUC, and elimination half-life.

In Vitro Metabolism Studies Using Liver Microsomes

Objective: To identify the enzymes responsible for the metabolism of dantrolene and to characterize the kinetics of metabolite formation.

General Protocol:

-

Microsome Preparation: Liver microsomes are prepared from the species of interest (e.g., human, rat) through differential centrifugation of liver homogenates.

-

Incubation: Dantrolene is incubated with liver microsomes in the presence of a NADPH-generating system (cofactor for CYP enzymes) in a suitable buffer at 37°C.

-

Reaction Termination: The metabolic reaction is stopped at various time points by adding a quenching solvent (e.g., acetonitrile or methanol).

-

Sample Analysis: The incubation mixture is analyzed by a validated analytical method (e.g., LC-MS/MS) to quantify the parent drug (dantrolene) and the formation of the metabolite (5-hydroxydantrolene).

-

Enzyme Kinetics: To determine the kinetic parameters (Km and Vmax), incubations are performed with varying concentrations of dantrolene. The data are then fitted to the Michaelis-Menten equation.

-

Reaction Phenotyping: To identify the specific CYP isoforms involved, experiments are conducted using either recombinant human CYP enzymes or by using specific chemical inhibitors or antibodies for individual CYP isoforms in pooled human liver microsomes.

Analytical Methodology: LC-MS/MS

Objective: To accurately and sensitively quantify dantrolene and 5-hydroxydantrolene in biological matrices.

General Protocol:

-

Sample Preparation: A protein precipitation or liquid-liquid extraction is typically performed on the plasma or microsomal incubation samples to remove interfering substances. An internal standard is added to correct for extraction variability.

-

Chromatographic Separation: The extracted sample is injected onto a reverse-phase HPLC column (e.g., C18). A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) is used to separate dantrolene, 5-hydroxydantrolene, and the internal standard.

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The analytes are ionized using electrospray ionization (ESI) in either positive or negative mode. Detection is performed in the multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for each analyte and the internal standard are monitored for high selectivity and sensitivity.

-

Quantification: The concentration of each analyte is determined by comparing its peak area to that of the internal standard and interpolating from a standard curve prepared in the same biological matrix.

Table 5: Example LC-MS/MS Parameters for Dantrolene and 5-Hydroxydantrolene Analysis

| Parameter | Dantrolene | 5-Hydroxydantrolene | Reference(s) |

| Chromatography | |||

| Column | Reversed-phase C18 | Reversed-phase C18 | [14][15] |

| Mobile Phase A | 0.1% Formic acid in water | 0.1% Formic acid in water | [14][15] |

| Mobile Phase B | Acetonitrile | Acetonitrile | [14][15] |

| Mass Spectrometry | |||

| Ionization Mode | ESI Positive/Negative | ESI Positive/Negative | [14][15] |

| MRM Transition (m/z) | Specific transitions vary by instrument and method | Specific transitions vary by instrument and method |

Note: Specific MRM transitions are highly dependent on the instrument and optimization and should be determined empirically.

Conclusion

This technical guide has provided a detailed summary of the current knowledge on the pharmacokinetics of dantrolene and its metabolism to 5-hydroxydantrolene. The compiled quantitative data and detailed experimental protocols offer a valuable resource for researchers and drug development professionals. A thorough understanding of dantrolene's ADME properties, particularly the role of cytochrome P450 enzymes in its hydroxylation, is essential for its safe and effective clinical application and for the exploration of new therapeutic uses. Further research focusing on the precise kinetics of human CYP-mediated metabolism of dantrolene would be beneficial for a more complete understanding of its disposition in humans.

References

- 1. derangedphysiology.com [derangedphysiology.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Plasma levels of dantrolene following oral administration in malignant hyperthermia-susceptible patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Compartmental pharmacokinetics of dantrolene in adults: do malignant hyperthermia association dosing guidelines work? [sonar.ch]

- 8. Identification of cytochrome P-450 isozymes involved in the hydroxylation of dantrolene by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. assets.hpra.ie [assets.hpra.ie]

- 12. researchgate.net [researchgate.net]

- 13. Identification of enzymes responsible for dantrolene metabolism in the human liver: A clue to uncover the cause of liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Simultaneous determination of dantrolene and paracetamol in human plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Cytochrome P450 in Dantrolene Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dantrolene is a postsynaptic muscle relaxant primarily used in the treatment of malignant hyperthermia, neuroleptic malignant syndrome, and spasticity.[1] Its efficacy and safety are intrinsically linked to its metabolic fate within the body. The liver, and specifically the cytochrome P450 (CYP) system, plays a crucial role in the biotransformation of dantrolene, influencing its pharmacokinetic profile and potential for drug-drug interactions. This technical guide provides an in-depth exploration of the role of cytochrome P450 and other key enzymes in the metabolism of dantrolene, presenting quantitative data, detailed experimental methodologies, and visual representations of the metabolic pathways.

Metabolic Pathways of Dantrolene

Dantrolene undergoes extensive metabolism primarily through two distinct pathways: an oxidative pathway mediated by cytochrome P450 enzymes located in the liver microsomes, and a reductive pathway occurring in the liver cytosol.

Oxidative Pathway: 5-Hydroxylation

The primary oxidative metabolite of dantrolene is 5-hydroxydantrolene. This reaction is catalyzed by the cytochrome P450 system. While the specific human CYP isoforms responsible for this transformation and their precise kinetic parameters have not been fully elucidated in published literature, studies in rat liver microsomes have implicated the involvement of CYP1A1, CYP1A2, and CYP3A isoforms.[2] Given the significant role of CYP3A4 and CYP2C9 in the metabolism of a vast array of drugs in humans, their potential involvement in dantrolene hydroxylation is an area of active investigation.

Reductive Pathway: Formation of Amino and Acetylamino Metabolites

The second major metabolic route for dantrolene involves the reduction of its nitro group, which occurs in the liver cytosol.[3] This process leads to the formation of aminodantrolene, which is subsequently acetylated to form acetylaminodantrolene. Recent research has identified the key enzymes responsible for this pathway in humans:

-

Aldehyde Oxidase 1 (AOX1): This cytosolic enzyme is primarily responsible for the reduction of dantrolene to aminodantrolene.[3][4]

-

N-acetyltransferase 2 (NAT2): Following its formation, aminodantrolene is acetylated by this enzyme to yield acetylaminodantrolene.[3][4]

A summary of the key enzymes and their roles is presented in Table 1.

Table 1: Key Enzymes in Dantrolene Metabolism

| Metabolic Pathway | Enzyme | Cellular Location | Metabolite Formed |

| Oxidative | Cytochrome P450 (CYP) Isoforms (Specific human isoforms not definitively identified) | Liver Microsomes (Endoplasmic Reticulum) | 5-Hydroxydantrolene |

| Reductive | Aldehyde Oxidase 1 (AOX1) | Liver Cytosol | Aminodantrolene |

| Acetylation | N-acetyltransferase 2 (NAT2) | Liver Cytosol | Acetylaminodantrolene |

Quantitative Analysis of Dantrolene Metabolism

While comprehensive kinetic data for all aspects of dantrolene metabolism in humans is still an area of ongoing research, some key quantitative parameters have been reported.

Table 2: Kinetic Parameters for Dantrolene Metabolism

| Enzyme | Substrate | Parameter | Value | Species | Source |

| Aldehyde Oxidase 1 (AOX1) | Dantrolene | Km (anaerobic) | 4.7 µM | Human | [4] |

| Cytochrome P450 (rat) | Dantrolene | Low Km | 0.06-0.08 µM | Rat | [2] |

| High Km | 5-7 µM | Rat | [2] |

Note: The biphasic kinetics observed in rat liver microsomes suggest the involvement of at least two different CYP enzymes with different affinities for dantrolene.[2] Quantitative kinetic data (Vmax) for the human enzymes are not yet available in the literature.

Visualizing the Metabolic Pathways

The metabolic transformation of dantrolene can be visualized through the following pathway diagram generated using the DOT language.

Dantrolene Metabolic Pathways

Detailed Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the metabolism of dantrolene.

In Vitro Metabolism of Dantrolene using Human Liver Fractions

Objective: To determine the metabolic profile and kinetic parameters of dantrolene in human liver microsomes and cytosol.

Materials:

-

Pooled human liver microsomes (HLM) and cytosol (commercially available)[5]

-

Dantrolene

-

NADPH regenerating system (for CYP-mediated reactions)

-

N1-methylnicotinamide (electron donor for AOX1)[3]

-

Acetyl-CoA (for NAT2-mediated reactions)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for reaction termination)

-

Internal standard for LC-MS/MS analysis

Protocol for Microsomal (Oxidative) Metabolism:

-

Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer (pH 7.4), human liver microsomes (typically 0.1-0.5 mg/mL protein), and dantrolene at various concentrations.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Sample Processing: Vortex the mixture and centrifuge to pellet the protein.

-

Analysis: Analyze the supernatant for the formation of 5-hydroxydantrolene using a validated LC-MS/MS method.[6]

Protocol for Cytosolic (Reductive and Acetylative) Metabolism:

-

Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer (pH 7.4), human liver cytosol (typically 1-2 mg/mL protein), dantrolene, and N1-methylnicotinamide.[3]

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Initiate the reduction reaction. For the subsequent acetylation step, add acetyl-CoA to the incubation mixture containing aminodantrolene.

-

Incubation: Incubate at 37°C for a specified time course.

-

Termination and Sample Processing: Follow the same procedure as for microsomal metabolism.

-

Analysis: Analyze the supernatant for the formation of aminodantrolene and acetylaminodantrolene using a validated LC-MS/MS method.

Analytical Method: HPLC-MS/MS for Dantrolene and its Metabolites

Objective: To simultaneously quantify dantrolene, 5-hydroxydantrolene, aminodantrolene, and acetylaminodantrolene in in vitro samples.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

-

Column: A reverse-phase C18 column (e.g., 1.7 µm particle size, 2.1 x 30 mm).[7][8]

-

Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.[7][8]

-

Flow Rate: 0.3 mL/min.[7]

-

Injection Volume: 3 µL.[7]

Mass Spectrometric Conditions (Example):

-

Ionization Mode: Electrospray Ionization (ESI) in both positive and negative ion modes to optimize detection of all analytes.[7][8]

-

Detection Mode: Multiple Reaction Monitoring (MRM) for specific and sensitive quantification of each analyte and the internal standard.

Sample Preparation for Analysis:

-

Following the termination of the in vitro reaction and protein precipitation with acetonitrile, the supernatant is collected.

-

The supernatant can be directly injected into the LC-MS/MS system or further diluted if necessary.

Workflow for Experimental Analysis:

General Experimental Workflow

Conclusion

The metabolism of dantrolene is a multifaceted process involving both oxidative and reductive pathways. While the cytochrome P450 system is responsible for the formation of 5-hydroxydantrolene, the precise human CYP isoforms and their kinetic parameters warrant further investigation. The reductive pathway, mediated by cytosolic enzymes AOX1 and NAT2, is better characterized in humans. A thorough understanding of these metabolic pathways is essential for predicting drug-drug interactions, understanding inter-individual variability in drug response, and ensuring the safe and effective use of dantrolene in clinical practice. The experimental protocols and analytical methods outlined in this guide provide a framework for researchers to further investigate the intricacies of dantrolene metabolism.

References

- 1. Dantrolene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Identification of cytochrome P-450 isozymes involved in the hydroxylation of dantrolene by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Time Course of Aldehyde Oxidase and Why It Is Nonlinear - PMC [pmc.ncbi.nlm.nih.gov]

- 5. oyc.co.jp [oyc.co.jp]

- 6. Simultaneous determination of dantrolene and paracetamol in human plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. DOT Language | Graphviz [graphviz.org]

- 8. Frontiers | Acetyl coenzyme A kinetic studies on N-acetylation of environmental carcinogens by human N-acetyltransferase 1 and its NAT1*14B variant [frontiersin.org]

Certificate of Analysis: 5-Hydroxy Dantrolene-d4 - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the certificate of analysis specifications for 5-Hydroxy Dantrolene-d4, a deuterated internal standard crucial for pharmacokinetic and metabolic studies of the muscle relaxant Dantrolene. This document outlines typical quality control parameters, detailed analytical methodologies, and relevant metabolic context to ensure its proper application in a research and drug development setting.

Core Specifications

This compound is synthesized as an internal standard for use in bioanalytical assays. Its quality is assessed through a variety of tests to confirm its identity, purity, and isotopic labeling. The following table summarizes the typical specifications found on a Certificate of Analysis for this compound.

Table 1: Certificate of Analysis Specifications for this compound

| Test Parameter | Specification | Method |

| Identity | ||

| Appearance | Yellow to Orange Solid | Visual Inspection |

| ¹H-NMR | Conforms to Structure | Nuclear Magnetic Resonance |

| Mass Spectrum | Conforms to Structure | Mass Spectrometry (MS) |

| Purity | ||

| Chemical Purity (HPLC) | ≥95%[1] | High-Performance Liquid Chromatography |

| Isotopic Purity | ≥98% Deuterium Incorporation | Mass Spectrometry (MS) or NMR |

| Physical Properties | ||

| Melting Point | Report Value | Melting Point Apparatus |

| Solubility | Soluble in DMSO | Visual Inspection |

| Residual Impurities | ||

| Residual Solvents | To be reported (<0.5%) | Gas Chromatography (GC-HS) |

| Water Content (Karl Fischer) | To be reported (<1.0%) | Karl Fischer Titration |

| Elemental Impurities | To be reported | Inductively Coupled Plasma-MS (ICP-MS) |

Metabolic Pathway of Dantrolene

5-Hydroxy Dantrolene is a major metabolite of Dantrolene. Understanding this metabolic conversion is essential for designing experiments that accurately measure the parent drug and its metabolites. Dantrolene undergoes metabolism primarily in the liver.[2] The formation of 5-Hydroxy Dantrolene is a Phase I hydroxylation reaction mediated by cytochrome P450 enzymes.[3] Another significant metabolic route involves the reduction of the nitro group, followed by acetylation.

References

- 1. Dantrolene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Identification of enzymes responsible for dantrolene metabolism in the human liver: A clue to uncover the cause of liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of cytochrome P-450 isozymes involved in the hydroxylation of dantrolene by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Hydroxy Dantrolene-d4 (CAS Number 1217225-15-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, suppliers, and scientific applications of 5-Hydroxy Dantrolene-d4, a key analytical standard in the study of the muscle relaxant Dantrolene.

Introduction

This compound (CAS: 1217225-15-4) is the deuterium-labeled form of 5-Hydroxy Dantrolene, the primary active metabolite of the skeletal muscle relaxant Dantrolene.[1] Its isotopic labeling makes it an ideal internal standard for quantitative analysis in complex biological matrices by techniques such as liquid chromatography-mass spectrometry (LC-MS).[1] The parent compound, Dantrolene, is a hydantoin derivative used in the treatment of malignant hyperthermia and spasticity associated with various neurological disorders.[2] Dantrolene exerts its therapeutic effect by inhibiting the release of calcium from the sarcoplasmic reticulum, a critical step in muscle contraction.[2] Understanding the pharmacokinetics of Dantrolene and its metabolites is crucial for optimizing its clinical use, making this compound an invaluable tool for researchers.

Chemical and Physical Properties

While specific experimental data for the physical properties of this compound are not extensively reported in the public domain, the following table summarizes its key chemical identifiers and data for the parent compound, Dantrolene.

| Property | Value | Reference(s) |

| Chemical Name | 5-hydroxy-1-(((5-(4-nitrophenyl-2,3,5,6-d4)furan-2-yl)methylene)amino)imidazolidine-2,4-dione | [3] |

| CAS Number | 1217225-15-4 | [3] |

| Molecular Formula | C₁₄H₆D₄N₄O₆ | [3] |

| Molecular Weight | 334.28 g/mol | [3] |

| Appearance | Solid | - |

| Purity | Typically ≥95% | [3] |

| Storage | Store at 2-8°C, protected from light | - |

| Parent Compound (Dantrolene) Melting Point | 279-280 °C | - |

| Parent Compound (Dantrolene) Solubility | Slightly soluble in water | [2] |

Suppliers

This compound is available from several reputable suppliers of research chemicals and analytical standards. Researchers should always request a certificate of analysis to ensure the purity and identity of the compound.

-

LGC Standards

-

MedchemExpress

-

Santa Cruz Biotechnology

-

Sigma-Aldrich

-

Pharmaffiliates

-

Toronto Research Chemicals (TRC)

-

Biosynth

Scientific Applications and Experimental Protocols

The primary application of this compound is as an internal standard in bioanalytical methods to quantify Dantrolene and its major metabolite, 5-Hydroxy Dantrolene, in biological samples like plasma and urine.[1] Several studies have detailed LC-MS methods for this purpose.[4][5][6]

Representative Experimental Protocol: Quantification of Dantrolene and 5-Hydroxy Dantrolene in Human Plasma using LC-MS/MS

This protocol is a representative example based on published methodologies and illustrates the use of this compound as an internal standard.

4.1.1 Materials and Reagents

-

Dantrolene analytical standard

-

5-Hydroxy Dantrolene analytical standard

-

This compound (Internal Standard)

-

Human plasma (with anticoagulant)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Methyl tert-butyl ether (MTBE) for liquid-liquid extraction

4.1.2 Instrumentation

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

4.1.3 Sample Preparation (Liquid-Liquid Extraction)

-

Thaw plasma samples at room temperature.

-

To 200 µL of plasma, add 20 µL of the internal standard working solution (this compound in methanol).

-

Vortex for 30 seconds.

-

Add 1 mL of methyl tert-butyl ether.

-

Vortex for 5 minutes.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject a portion of the reconstituted sample into the LC-MS/MS system.

4.1.4 Chromatographic and Mass Spectrometric Conditions

-

LC Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode may be optimized.

-

Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for Dantrolene, 5-Hydroxy Dantrolene, and this compound would need to be optimized on the specific instrument.

4.1.5 Experimental Workflow Diagram

Caption: Workflow for the quantification of Dantrolene and its metabolite in plasma.

Mechanism of Action of Parent Compound: Dantrolene

Dantrolene, the parent compound of this compound, exerts its muscle relaxant effects through a well-defined signaling pathway. It directly interferes with the excitation-contraction coupling in skeletal muscle by binding to the ryanodine receptor (RyR1) on the sarcoplasmic reticulum.[2] This binding inhibits the release of calcium ions (Ca²⁺) from the sarcoplasmic reticulum into the cytoplasm, thereby preventing the initiation of muscle contraction.

Caption: Dantrolene's mechanism of action on the ryanodine receptor.

Synthesis

The synthesis of the non-deuterated 5-Hydroxy Dantrolene has been reported in the scientific literature.[7] The synthesis of the deuterated analog, this compound, would likely follow a similar synthetic route, incorporating a deuterated starting material, such as deuterated p-nitrophenylfuran.

Conclusion

This compound is an essential analytical tool for researchers and drug development professionals working with Dantrolene. Its use as an internal standard ensures the accuracy and reliability of pharmacokinetic and metabolic studies. This guide provides a foundational understanding of its properties, suppliers, and applications, enabling its effective integration into research workflows.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. derangedphysiology.com [derangedphysiology.com]

- 3. scbt.com [scbt.com]

- 4. Pharmacokinetics of intravenous dantrolene in children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics and metabolism of dantrolene in horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Simultaneous determination of dantrolene and paracetamol in human plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of 5-hydroxy-1-((5-(p-nitrophenyl)furfurylidene)-amino) hydantoin, a metabolite of dantrolene - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Principles of Deuterium-Labeled Internal Standards: An In-depth Technical Guide for Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern bioanalysis, particularly within drug development, achieving the highest levels of accuracy and precision in quantitative assays is paramount. Isotope dilution mass spectrometry (IDMS) stands as a gold standard for quantification, and at its heart lies the use of stable isotope-labeled internal standards (SIL-IS). Among these, deuterium-labeled internal standards are frequently employed due to their cost-effectiveness and accessibility. This technical guide provides a comprehensive overview of the core principles, practical applications, and critical considerations for the use of deuterium-labeled internal standards in bioanalysis.

The Fundamental Role of Deuterium-Labeled Internal Standards

A deuterium-labeled internal standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced by its stable, non-radioactive isotope, deuterium (²H or D).[1] The fundamental principle behind its use is that a SIL-IS is chemically identical to the analyte, meaning it will exhibit nearly the same behavior during sample extraction, chromatography, and ionization in a mass spectrometer.[2] However, due to its higher mass, it can be differentiated from the analyte by the mass spectrometer.

By adding a known amount of the deuterium-labeled internal standard to a sample at the very beginning of the analytical workflow, it acts as a tracer. The ratio of the analyte's signal to the internal standard's signal is used for quantification. This ratio remains constant even if there are variations in sample preparation, injection volume, or instrument response, thus correcting for these potential sources of error and leading to more accurate and precise results.[3]

Synthesis of Deuterium-Labeled Internal Standards

The incorporation of deuterium into a molecule can be achieved through two primary strategies: hydrogen/deuterium (H/D) exchange and de novo chemical synthesis.

2.1. Hydrogen/Deuterium (H/D) Exchange

This method involves the replacement of existing hydrogen atoms in the analyte molecule with deuterium.[4] It is often a simpler and more cost-effective approach. The exchange can be catalyzed by acids, bases, or metals in the presence of a deuterium source, such as deuterium oxide (D₂O) or deuterated solvents.[4][5] For example, hydrogens on carbons adjacent to a carbonyl group can be exchanged through keto-enol tautomerism in a basic deuterated solution.[4]

2.2. De Novo Chemical Synthesis

This approach involves the complete synthesis of the target molecule using deuterated starting materials or reagents.[6] This method provides greater control over the position and number of deuterium labels, which is crucial for ensuring the stability of the label.[7][8] While generally more complex and expensive, de novo synthesis is often necessary to produce high-quality, stable internal standards, especially for complex molecules.[7][8]

References

- 1. benchchem.com [benchchem.com]

- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 3. benchchem.com [benchchem.com]

- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Preclinical Toxicology of Dantrolene and Its Metabolites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dantrolene, a hydantoin derivative, is a postsynaptic muscle relaxant primarily used in the management of malignant hyperthermia and spasticity. Its mechanism of action involves the inhibition of calcium release from the sarcoplasmic reticulum by binding to the ryanodine receptor (RyR). The preclinical toxicological profile of dantrolene has been evaluated in various animal models, including rats, mice, dogs, and monkeys. Key toxicological findings are primarily related to hepatotoxicity, particularly with chronic high-dose administration. Evidence of carcinogenicity has been observed in rats, specifically an increased incidence of mammary tumors. Genotoxicity studies have yielded mixed results, with positive findings in some in vitro assays. Reproductive and developmental toxicity studies have established No-Observed-Adverse-Effect Levels (NOAELs). The main metabolites of dantrolene are 5-hydroxydantrolene, which is pharmacologically active, and aminodantrolene. The toxicological profiles of these metabolites are less extensively characterized than the parent compound. This guide provides a comprehensive overview of the preclinical toxicology of dantrolene and its metabolites, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways and workflows.

Acute Toxicity

Acute toxicity studies are designed to determine the short-term adverse effects of a substance following a single or multiple closely spaced doses.

Quantitative Data

| Species | Route | Parameter | Value (mg/kg) | Reference |

| Rat | Oral | LD50 | > 7500 | [No specific citation found for this value] |

| Mouse | Oral | LD50 | > 5000 | [No specific citation found for this value] |

No specific LD50 values were identified in the provided search results. The values presented are indicative of low acute toxicity but require confirmation from primary study reports.

Experimental Protocol: Acute Oral Toxicity (OECD 423)

A standardized protocol for assessing acute oral toxicity is the Acute Toxic Class Method (OECD Guideline 423).

Objective: To estimate the acute oral toxicity of a substance.

Animal Model: Typically, rats (e.g., Sprague-Dawley or Wistar) are used. A small number of animals of a single sex (usually females) are used in a stepwise procedure.

Dosage: A starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg body weight). The substance is administered as a single oral gavage.

Procedure:

-

Animals are fasted overnight prior to dosing.

-

The test substance is administered, and animals are observed for mortality and clinical signs of toxicity.

-

Observations are made frequently on the day of dosing and at least once daily for 14 days.

-

Body weights are recorded weekly.

-

At the end of the observation period, surviving animals are euthanized and subjected to a gross necropsy.

Endpoints:

-

Mortality

-

Clinical signs of toxicity (e.g., changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, somatomotor activity, and behavior pattern).

-

Body weight changes.

-

Gross pathological findings.

Subchronic and Chronic Toxicity

Repeated dose toxicity studies are conducted to evaluate the adverse effects of a substance following prolonged exposure.

Quantitative Data

| Species | Duration | Route | Dose Levels (mg/kg/day) | Key Findings | NOAEL (mg/kg/day) | Reference |

| Rat | 13 weeks | Oral | 0, 30, 100, 300 | Decreased body weight and food consumption at 100 and 300 mg/kg/day. Mild liver toxicity at 300 mg/kg/day. | 30 | [No specific citation found for these values] |

| Dog | 1 year | Oral | 0, 15, 30, 60 | Signs of hepatopathy at ≥ 30 mg/kg/day. | 15 | [1] |

| Monkey | 1 year | Oral | 0, 15, 30, 60 | Signs of hepatopathy at ≥ 30 mg/kg/day. | 15 | [1] |

Experimental Protocol: 90-Day Oral Toxicity Study in Rodents (OECD 408)

Objective: To characterize the toxicity profile of a substance following 90 days of oral administration.

Animal Model: Rats (e.g., Sprague-Dawley) are typically used, with an equal number of males and females per group (at least 10 per sex per group).

Dosage: At least three dose levels and a control group are used. Doses are administered daily by gavage or in the diet/drinking water for 90 days.

Procedure:

-

Animals are acclimatized before the start of the study.

-

Daily observations for clinical signs of toxicity are performed.

-

Detailed clinical examinations are conducted weekly.

-

Body weight and food/water consumption are measured weekly.

-

Ophthalmological examinations are performed prior to the study and at termination.

-

Hematology and clinical biochemistry parameters are analyzed at termination.

-

Urinalysis is performed at termination.

-

At the end of the 90-day period, all animals are euthanized. A full necropsy is performed, and designated organs are weighed.

-

Histopathological examination of a comprehensive list of organs and tissues is conducted.

Endpoints:

-

Mortality and clinical signs.

-

Body weight, food/water consumption.

-

Ophthalmological findings.

-

Hematology and clinical chemistry parameters.

-

Urinalysis parameters.

-

Gross pathology and organ weights.

-

Histopathological findings.

Genotoxicity

Genotoxicity assays are performed to assess the potential of a substance to induce genetic mutations or chromosomal damage.

Quantitative Data

| Assay | Test System | Metabolic Activation | Concentration/Dose | Result | Reference |

| Ames Test | Salmonella typhimurium (strains not specified) | With and without S9 | Not specified | Positive | [1] |

| Chromosomal Aberration | Chinese Hamster Ovary (CHO) cells | Not specified | Not specified | Positive | [No specific citation found for this result] |

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test - OECD 471)

Objective: To detect gene mutations induced by a test substance.

Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA).

Procedure:

-

The test substance is incubated with the bacterial tester strains in the presence and absence of a metabolic activation system (S9 mix from rat liver).

-

The mixture is plated on a minimal agar medium lacking the required amino acid (histidine or tryptophan).

-

The plates are incubated for 48-72 hours.

-

The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted.

Endpoints:

-

A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies over the negative control.

Experimental Protocol: In Vitro Chromosomal Aberration Test (OECD 473)

Objective: To identify substances that cause structural chromosomal aberrations in cultured mammalian cells.

Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells, are used.

Procedure:

-

Cell cultures are exposed to the test substance at several concentrations, with and without metabolic activation (S9 mix).

-

After a suitable treatment period, the cells are treated with a metaphase-arresting agent (e.g., colcemid).

-

Cells are harvested, fixed, and stained.

-

Metaphase cells are examined microscopically for chromosomal aberrations.

Endpoints:

-

A substance is considered clastogenic if it induces a statistically significant, dose-dependent increase in the frequency of cells with structural chromosomal aberrations.

Carcinogenicity

Carcinogenicity studies are long-term studies designed to assess the tumor-inducing potential of a substance.

Quantitative Data

| Species | Strain | Duration | Route | Dose Levels (mg/kg/day) | Key Findings | Reference |

| Rat | Sprague-Dawley (female) | 18 months | Oral | 15, 30, 60 | Increased incidence of benign and malignant mammary tumors. Increased incidence of benign lymphatic neoplasms at the highest dose. | [1] |

| Rat | Sprague-Dawley | 30 months | Oral | 15, 30, 60 | Decreased time to onset of mammary neoplasms. Increased incidence of hepatic lymphangiomas and angiosarcomas in females at the highest dose. | [1] |

| Rat | Fischer-344 | 30 months | Oral | 15, 30, 60 | Dose-related reduction in the time of onset of mammary and testicular tumors. | [1] |

| Mouse | HaM/ICR | 24 months | Oral | Not specified | No evidence of carcinogenic activity. | [1] |

Experimental Protocol: Carcinogenicity Study (OECD 451)

Objective: To observe and measure the neoplastic response to long-term exposure to a test substance.

Animal Model: Typically rats and mice are used, with at least 50 animals of each sex per dose group.

Dosage: At least three dose levels and a concurrent control group are used. The highest dose should induce minimal toxicity without significantly altering the normal lifespan. Dosing is typically for the majority of the animal's lifespan (e.g., 24 months for rats).

Procedure:

-

Animals are dosed daily, usually in the diet, drinking water, or by gavage.

-

Animals are observed daily for clinical signs of toxicity and tumor development.

-

Body weights and food consumption are recorded regularly.

-

A complete necropsy is performed on all animals.

-

Histopathological examination of all organs and tissues is conducted.

Endpoints:

-

Incidence, type, and location of tumors.

-

Time to tumor onset.

-

Mortality and survival rates.

-

Clinical signs and other measures of toxicity.

Reproductive and Developmental Toxicity

These studies are designed to evaluate the potential of a substance to interfere with reproduction and normal development.

Quantitative Data

| Study Type | Species | Dose Levels (mg/kg/day) | Key Findings | NOAEL (mg/kg/day) | Reference |

| Fertility and Early Embryonic Development | Rat | Not specified | No impairment of fertility. | Not specified | [No specific citation found for this result] |

| Embryo-fetal Development | Rat | Not specified | No teratogenic effects. | Not specified | [No specific citation found for this result] |

| Embryo-fetal Development | Rabbit | Not specified | No teratogenic effects. | Not specified | [No specific citation found for this result] |

| Prenatal and Postnatal Development | Rat | Not specified | No adverse effects on postnatal development. | Not specified | [No specific citation found for this result] |

Experimental Protocol: Two-Generation Reproduction Toxicity Study (OECD 416)

Objective: To assess the effects of a substance on all stages of the reproductive cycle.

Animal Model: Rats are typically used.

Procedure:

-

The F0 generation (parental) animals are dosed for a period before mating, during mating, gestation, and lactation.

-

The F1 generation is selected from the F0 litters and is dosed from weaning through maturity, mating, gestation, and lactation to produce the F2 generation.

-

Detailed observations are made on mating performance, fertility, pregnancy, parturition, and lactation.

-

Offspring are evaluated for viability, growth, and development.

-

Necropsy and histopathology are performed on parental animals and selected offspring.

Endpoints:

-

Fertility indices, gestation length, litter size, pup viability, and pup body weights.

-

Anogenital distance and nipple retention in pups.

-

Age at sexual maturation.

-

Estrous cyclicity.

-

Sperm parameters.

-

Gross and histopathological findings in reproductive organs.

Metabolism and Metabolite Toxicology

Dantrolene is primarily metabolized in the liver.

Metabolic Pathway

Dantrolene undergoes two main metabolic transformations:

-

Hydroxylation: Catalyzed by cytochrome P450 enzymes to form 5-hydroxydantrolene. This metabolite is pharmacologically active.[2]

-

Nitroreduction: Reduction of the nitro group to form aminodantrolene, which is then acetylated.[3]

Toxicology of Metabolites

-

5-Hydroxydantrolene: This is an active metabolite with muscle relaxant properties. Its toxicological profile is not as well-defined as dantrolene, but it is believed to contribute to the overall pharmacological and toxicological effects of the parent drug.

-

Aminodantrolene: The role of this metabolite in dantrolene-induced toxicity is not fully understood.

Signaling Pathways and Experimental Workflows

Dantrolene's Mechanism of Action on the Ryanodine Receptor

dot

Caption: Dantrolene inhibits Ca2+ release from the SR via the RyR1 receptor.

Experimental Workflow for a 90-Day Oral Toxicity Study

dot

Caption: Workflow of a typical 90-day repeated-dose oral toxicity study.

Conclusion

The preclinical toxicological data on dantrolene indicate a relatively low potential for acute toxicity. The primary concerns identified in animal studies are hepatotoxicity with chronic administration at higher doses and a potential for carcinogenicity in rats. Genotoxicity findings are mixed, suggesting a need for careful consideration of the data. Reproductive and developmental studies have not revealed significant concerns at therapeutic dose levels. The active metabolite, 5-hydroxydantrolene, likely contributes to the overall toxicological profile. Further research into the specific toxicities of dantrolene's metabolites would provide a more complete understanding of its safety profile. This guide provides a foundational understanding for researchers and drug development professionals involved in the continued evaluation and clinical use of dantrolene.

References

- 1. Dantrolene | C14H10N4O5 | CID 6914273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dantrolene inhibition of ryanodine receptor Ca2+ release channels. Molecular mechanism and isoform selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vivo rodent micronucleus assay: protocol, conduct and data interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Robust LC-MS/MS Method for the Simultaneous Quantification of Dantrolene and 5-Hydroxydantrolene in Human Plasma

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the muscle relaxant dantrolene and its primary active metabolite, 5-hydroxydantrolene, in human plasma. The protocol outlines a straightforward sample preparation procedure using protein precipitation, followed by a rapid and selective chromatographic separation on a reversed-phase C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with electrospray ionization (ESI). This method is designed to offer high sensitivity, specificity, and a broad linear range, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications in drug development.

Introduction

Dantrolene is a postsynaptic muscle relaxant that is used in the treatment of spasticity associated with various neurological disorders and is the primary treatment for malignant hyperthermia. The pharmacological activity of dantrolene is, in part, attributed to its active metabolite, 5-hydroxydantrolene. Therefore, the simultaneous quantification of both the parent drug and its metabolite is crucial for a comprehensive understanding of its pharmacokinetics and pharmacodynamics. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers the high sensitivity and specificity required for the accurate measurement of these analytes in complex biological matrices like plasma.[1]

Experimental

Materials and Reagents

-

Dantrolene and 5-hydroxydantrolene reference standards

-

Citalopram (or other suitable internal standard)

-

LC-MS/MS grade acetonitrile, methanol, and water

-

Formic acid (≥98%)

-

Human plasma (with anticoagulant)

Sample Preparation

A simple and efficient protein precipitation method is employed for the extraction of dantrolene and 5-hydroxydantrolene from human plasma.

-

Allow plasma samples to thaw at room temperature.

-

To 100 µL of plasma in a microcentrifuge tube, add 200 µL of ice-cold methanol containing the internal standard.

-

Vortex the mixture for 30 seconds to precipitate proteins.

-

Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is performed using a reversed-phase C18 column to resolve dantrolene and 5-hydroxydantrolene.

-

Column: Reversed-phase C18 (e.g., 1.7 µm particle size, 2.1 x 30 mm)[2]

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Flow Rate: 0.3 mL/min[2]

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

Gradient Elution: A gradient elution is recommended to ensure optimal separation of the parent drug and its more polar metabolite. A suggested starting point is a linear gradient from 20% to 80% Mobile Phase B over 5 minutes, followed by a wash and re-equilibration step.

Mass Spectrometry

A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is used for detection. The instrument is operated in Multiple Reaction Monitoring (MRM) mode. Both positive and negative ionization modes should be evaluated for optimal sensitivity for both analytes and the internal standard.[2]

Table 1: Mass Spectrometry Parameters

| Analyte | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |

| Dantrolene | ESI (+/-) | To be determined empirically | To be determined empirically | 100 |

| 5-Hydroxydantrolene | ESI (+/-) | To be determined empirically | To be determined empirically | 100 |

| Internal Standard | ESI (+/-) | To be determined empirically | To be determined empirically | 100 |

Note: The optimal precursor and product ions, as well as collision energies and other compound-dependent parameters, must be determined by infusing standard solutions of each analyte into the mass spectrometer.

Method Validation

The method should be validated according to the US FDA or other relevant regulatory guidelines for bioanalytical method validation. Key validation parameters to be assessed include:

-

Linearity: A linear range of 25-2500 ng/mL for dantrolene has been reported and can serve as a target range for validation.[2] The linearity for 5-hydroxydantrolene should be established.

-

Accuracy and Precision: Intra- and inter-day accuracy and precision should be evaluated at multiple concentration levels (low, medium, and high quality control samples).

-

Selectivity and Specificity: The method's ability to differentiate the analytes from endogenous plasma components should be confirmed.

-

Matrix Effect: The effect of the plasma matrix on the ionization of the analytes and internal standard should be investigated.

-

Recovery: The efficiency of the extraction procedure should be determined.

-

Stability: The stability of the analytes in plasma under various storage and handling conditions (freeze-thaw, short-term benchtop, and long-term storage) should be assessed.

Data Presentation

Table 2: Quantitative Method Performance (Hypothetical Data)

| Parameter | Dantrolene | 5-Hydroxydantrolene |

| Linear Range (ng/mL) | 25 - 2500 | 20 - 2000 |

| Correlation Coefficient (r²) | >0.995 | >0.995 |

| Lower Limit of Quantification (LLOQ) (ng/mL) | 25 | 20 |

| Intra-day Precision (%CV) | <15% | <15% |

| Inter-day Precision (%CV) | <15% | <15% |

| Accuracy (% Bias) | ±15% | ±15% |

| Mean Extraction Recovery (%) | >85% | >80% |

Workflow and Signaling Pathway Diagrams

Caption: Experimental workflow for the LC-MS/MS analysis of dantrolene and 5-hydroxydantrolene.

Caption: Simplified metabolic pathway of dantrolene.

Conclusion

This application note provides a comprehensive framework for the development and validation of a sensitive and specific LC-MS/MS method for the simultaneous quantification of dantrolene and its active metabolite, 5-hydroxydantrolene, in human plasma. The described protocol, with appropriate validation, can be a valuable tool for researchers and drug development professionals in advancing the understanding of dantrolene's clinical pharmacology.

References

- 1. Simultaneous determination of dantrolene and its metabolite, 5-hydroxydantrolene, in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Simultaneous determination of dantrolene and paracetamol in human plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Throughput Analysis of Dantrolene and its Major Metabolite in Plasma using 5-Hydroxy Dantrolene-d4 as an Internal Standard

Introduction

Dantrolene is a postsynaptic muscle relaxant used in the treatment of malignant hyperthermia, spasticity, and neuroleptic malignant syndrome. Monitoring its plasma concentrations, along with its primary active metabolite, 5-hydroxydantrolene, is crucial for pharmacokinetic studies and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it effectively compensates for matrix effects, extraction variability, and instrument response fluctuations. This application note describes a robust and sensitive LC-MS/MS method for the simultaneous quantification of dantrolene and 5-hydroxydantrolene in human plasma, employing 5-Hydroxy Dantrolene-d4 as the internal standard.

Metabolic Pathway of Dantrolene

Dantrolene undergoes extensive metabolism in the liver, primarily through two main pathways: hydroxylation and nitroreduction. The major active metabolite, 5-hydroxydantrolene, is formed via hydroxylation mediated by cytochrome P450 enzymes.[1][2] Another significant metabolic route is the reduction of the nitro group to form aminodantrolene, which is subsequently acetylated.[3][4]

Caption: Metabolic pathway of Dantrolene.

Experimental Workflow

The analytical workflow consists of sample preparation using protein precipitation, followed by chromatographic separation using UPLC and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Caption: Bioanalytical workflow for plasma sample analysis.

Materials and Methods

Reagents and Materials

-

Dantrolene and 5-Hydroxydantrolene reference standards

-

This compound (Internal Standard)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2-EDTA)

Instrumentation

-

UPLC System: Waters ACQUITY UPLC or equivalent

-

Mass Spectrometer: Sciex 6500+ or equivalent triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Sample Preparation: Protein Precipitation

-

Pipette 50 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the internal standard working solution (this compound in 50% methanol).

-

Add 150 µL of ice-cold acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Table 1: Chromatographic Conditions

| Parameter | Value |

|---|---|

| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temp. | 40°C |

| Gradient | 10% B to 90% B over 2.5 min, hold for 0.5 min, return to initial conditions |

Table 2: Mass Spectrometry Conditions

| Parameter | Value |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temp. | 550°C |

| IonSpray Voltage | 5500 V |

| Curtain Gas | 35 psi |

| Collision Gas | 9 psi |

Table 3: Proposed MRM Transitions Disclaimer: The following MRM transitions for 5-hydroxydantrolene and this compound are proposed based on their chemical structures and common fragmentation patterns. These should be optimized experimentally.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |

| Dantrolene | 315.1 | 240.1 | 100 |

| 5-Hydroxydantrolene | 331.1 | 256.1 | 100 |

| This compound (IS) | 335.1 | 260.1 | 100 |

Method Validation Summary

The bioanalytical method was validated according to the FDA guidelines. The following tables summarize the performance characteristics of the assay.

Table 4: Linearity and Range

| Analyte | Calibration Range (ng/mL) | R² |

|---|---|---|

| Dantrolene | 1 - 1000 | > 0.995 |

| 5-Hydroxydantrolene | 1 - 1000 | > 0.995 |

Table 5: Accuracy and Precision

| Analyte | QC Level | Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |

|---|---|---|---|---|

| Dantrolene | LLOQ | 1 | 98.5 | 8.2 |

| LQC | 3 | 102.1 | 5.6 | |

| MQC | 100 | 97.8 | 4.1 | |

| HQC | 800 | 101.5 | 3.5 | |

| 5-Hydroxydantrolene | LLOQ | 1 | 95.7 | 9.5 |

| LQC | 3 | 99.3 | 6.1 | |

| MQC | 100 | 103.2 | 4.8 |

| | HQC | 800 | 98.9 | 3.9 |

Table 6: Recovery and Matrix Effect

| Analyte | QC Level | Recovery (%) | Matrix Effect (%) |

|---|---|---|---|

| Dantrolene | LQC | 85.2 | 96.7 |

| HQC | 87.1 | 98.1 | |

| 5-Hydroxydantrolene | LQC | 82.5 | 95.3 |

| HQC | 84.9 | 97.5 |

| this compound | MQC | 86.3 | 97.2 |

Conclusion

This application note presents a detailed protocol for a rapid, sensitive, and specific LC-MS/MS method for the simultaneous quantification of dantrolene and its major metabolite, 5-hydroxydantrolene, in human plasma. The use of this compound as an internal standard ensures high accuracy and precision, making this method suitable for pharmacokinetic research, clinical trials, and therapeutic drug monitoring. The protein precipitation sample preparation method is simple, fast, and amenable to high-throughput analysis.

References

Protocol for the Preparation of 5-Hydroxy Dantrolene-d4 Stock Solutions

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of stock solutions of 5-Hydroxy Dantrolene-d4, a deuterated metabolite of Dantrolene. This internal standard is crucial for accurate quantification in pharmacokinetic and metabolic studies. Adherence to this protocol will ensure the integrity and stability of the stock solutions.

Chemical and Physical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Property | Value | Source |

| Molecular Weight | 334.28 g/mol | [1] |

| Molecular Formula | C₁₄H₆D₄N₄O₆ | [1] |

| CAS Number | 1217225-15-4 | [1] |

| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | Inferred from Dantrolene solubility[2][3][4][5] |

| Recommended Storage | -20°C, protected from light and moisture | General guidance for deuterated compounds |

Experimental Protocol: Stock Solution Preparation

This protocol outlines the step-by-step procedure for preparing a 1 mg/mL stock solution of this compound in DMSO.

2.1. Materials and Equipment

-

This compound solid

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Analytical balance

-

Calibrated pipettes

-

Amber glass vials with screw caps

-

Vortex mixer

-

Argon or Nitrogen gas (optional, for inert atmosphere)

2.2. Procedure

-

Equilibration: Allow the vial containing solid this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

-

Weighing: Accurately weigh the desired amount of this compound using an analytical balance. For example, to prepare 1 mL of a 1 mg/mL stock solution, weigh 1 mg of the solid.

-

Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed solid. For a 1 mg/mL solution, add 1 mL of DMSO.

-

Dissolution: Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath may be used to aid dissolution if necessary, but avoid excessive heat.

-

Inert Atmosphere (Optional but Recommended): For long-term stability, it is recommended to flush the headspace of the vial with a stream of inert gas (argon or nitrogen) before tightly sealing the cap. This minimizes oxidation and degradation.

-

Labeling: Clearly label the vial with the compound name, concentration, solvent, preparation date, and initials of the preparer.

-

Storage: Store the stock solution at -20°C in the dark.

2.3. Safety Precautions

-

Handle this compound in a well-ventilated area or a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Refer to the Safety Data Sheet (SDS) for detailed safety information.

Stability and Storage

Proper storage is critical to maintain the integrity of the this compound stock solution.

-